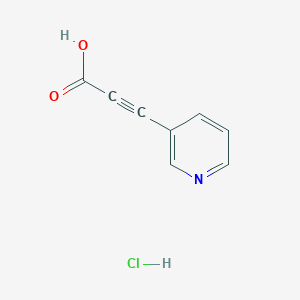
3-(Pyridin-3-yl)propiolic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)propiolic acid hydrochloride is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of pyridine and propiolic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propiolic acid hydrochloride typically involves the reaction of pyridine derivatives with propiolic acid under specific conditions. One common method involves the use of silver nitrate (AgNO3), copper nitrate (Cu(NO3)2·6H2O), and zinc nitrate (Zn(NO3)2·6H2O) in methanol (MeOH) to prepare coordination polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings, but optimized for higher yields and efficiency. The exact industrial methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .
Scientific Research Applications
3-(Pyridin-3-yl)propiolic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand to create coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)propiolic acid: Similar in structure but with the pyridine ring attached at the 4-position instead of the 3-position.
3-(Pyridin-2-yl)propiolic acid: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
3-(Pyridin-3-yl)propiolic acid hydrochloride is unique due to its specific structural configuration, which allows it to form distinct coordination polymers and exhibit unique chemical properties compared to its isomers. This uniqueness makes it particularly valuable for specific applications in coordination chemistry and material science .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-ynoic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H |
InChI Key |
WCGWRVVRBVYTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


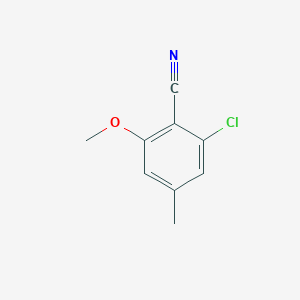
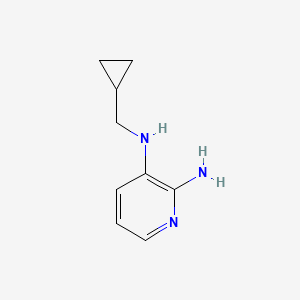

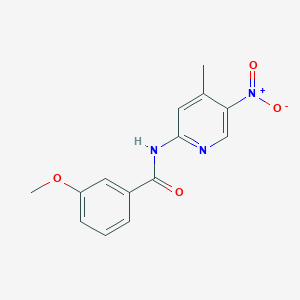

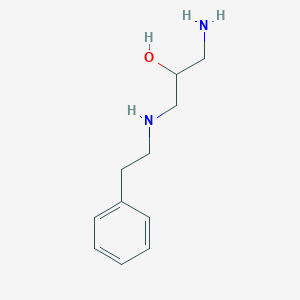
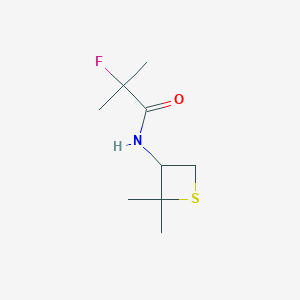

![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
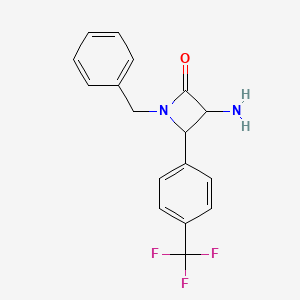
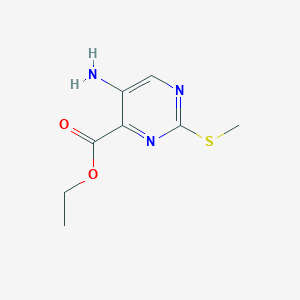
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
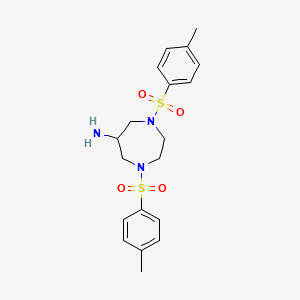
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
